molecular formula C9H7ClN2 B3307028 8-Chloro-2-methyl-1,7-naphthyridine CAS No. 930302-88-8

8-Chloro-2-methyl-1,7-naphthyridine

Cat. No.: B3307028
CAS No.: 930302-88-8
M. Wt: 178.62 g/mol
InChI Key: ROUITPDSJSVOJA-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-1,7-naphthyridine ( 930302-88-8) is a valuable chemical intermediate belonging to the 1,7-naphthyridine class of heterocyclic compounds, recognized as key scaffolds in medicinal chemistry . With the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . The chloro and methyl substituents on the naphthyridine core offer distinct sites for further functionalization, enabling researchers to explore novel chemical space, particularly in the development of antimicrobial agents . Naphthyridine derivatives, such as the historically significant nalidixic acid, exhibit a broad spectrum of pharmacological activities, with antimicrobial effects being a primary area of investigation . These compounds often exert their biological activity by inhibiting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and serving as a defense against drug-resistant pathogens . As a substituted 1,7-naphthyridine, this compound provides researchers with a strategic starting point for designing and synthesizing new analogues to study structure-activity relationships (SAR) and develop novel anti-infectives to combat the growing threat of antimicrobial resistance . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-methyl-1,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-3-7-4-5-11-9(10)8(7)12-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUITPDSJSVOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727286
Record name 8-Chloro-2-methyl-1,7-naphthyridine
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URL https://comptox.epa.gov/dashboard/DTXSID60727286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930302-88-8
Record name 8-Chloro-2-methyl-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Chloro 2 Methyl 1,7 Naphthyridine and Analogues

Retrosynthetic Analysis of the 1,7-Naphthyridine (B1217170) Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. youtube.comyoutube.com Applying this approach to the 1,7-naphthyridine scaffold reveals several key bond disconnections that lead to viable synthetic strategies. The core idea is to break down the fused pyridine (B92270) rings into more manageable precursors.

A common retrosynthetic strategy for the 1,7-naphthyridine ring system involves disconnecting the bonds of one of the pyridine rings, typically leading back to a substituted pyridine precursor. For instance, a primary disconnection can be made at the C-N and C-C bonds of the newly formed ring. This approach suggests that a substituted aminopyridine could serve as a key starting material, which would then undergo cyclization with a suitable partner to form the second pyridine ring.

Another retrosynthetic pathway might involve the simultaneous formation of both pyridine rings from acyclic precursors, although this is less common. thieme-connect.de For 8-chloro-2-methyl-1,7-naphthyridine, the analysis would specifically consider the placement of the chloro, methyl, and nitrogen atoms, guiding the choice of starting materials and the sequence of reactions. For example, the chloro and amino groups could be present on a pyridine ring, which is then elaborated to form the second ring containing the methyl group.

Classical Cyclization Approaches to Naphthyridine Ring Formation

Several classical named reactions have been adapted and modified for the synthesis of naphthyridine skeletons. These methods have been the bedrock of naphthyridine chemistry for decades and continue to be relevant.

The Friedländer synthesis is a widely used method for constructing quinolines and, by extension, naphthyridines. wikipedia.org The reaction typically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgekb.eg The reaction can be catalyzed by either acids or bases. wikipedia.org

While the Friedländer reaction is effective, it can suffer from a lack of regioselectivity when unsymmetrical ketones are used, potentially leading to a mixture of products. ekb.eg However, recent advancements have focused on developing more efficient and greener protocols. For instance, the use of ionic liquids like choline (B1196258) hydroxide (B78521) as a catalyst in water has been reported for the gram-scale synthesis of 1,8-naphthyridines, offering an environmentally friendly alternative to traditional methods that often require harsh conditions and organic solvents. acs.orgnih.gov

Table 1: Examples of Friedländer Synthesis for Naphthyridine Derivatives

Starting Material 1 Starting Material 2 Catalyst/Conditions Product Reference
2-Aminonicotinaldehyde Acetone (B3395972) Choline hydroxide, H₂O, 50°C 2-Methyl-1,8-naphthyridine acs.org
2-Aminonicotinaldehyde 1-Methylpiperidin-4-one Choline hydroxide, H₂O, 50°C 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] acs.orgorganic-chemistry.orgnaphthyridine nih.gov

This table is interactive and can be sorted by column.

The Skraup reaction is another classical method for synthesizing quinolines, which can be adapted for naphthyridines. It involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov However, the Skraup reaction is generally limited to the synthesis of 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de The synthesis of 1,7-naphthyridines via the Skraup reaction is challenging due to the electronic properties of the pyridine ring. Cyclization of 3-aminopyridine (B143674), for example, preferentially yields the 1,5-naphthyridine (B1222797) isomer. thieme-connect.de

To achieve the synthesis of a 1,7-naphthyridine derivative using a Skraup-type reaction, the 2-position of the 3-aminopyridine starting material must be blocked by an electron-donating group to direct the cyclization to the 4-position. thieme-connect.de For instance, the reaction of 3-aminopyridin-2(1H)-one has been shown to produce 1,7-naphthyridin-8(7H)-one. thieme-connect.de

Intramolecular cyclization processes also play a crucial role. For example, a palladium-mediated intramolecular Heck-type cyclization has been used to synthesize tetrahydrobenzo[b] acs.orgorganic-chemistry.orgnaphthyridine derivatives. researchgate.net

The Semmler-Wolff reaction involves the aromatization of cyclohexenone oximes to anilines and can be conceptually extended to the synthesis of aminonaphthyridines. chem-station.com While not a direct method for constructing the entire naphthyridine ring system, rearrangements of this type can be key steps in a multi-step synthesis.

A related transformation is the Smiles rearrangement, which has been utilized in the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com This rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aromatic system. mdpi.com For example, 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles undergo a Smiles rearrangement in the presence of a base to yield 1-amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitriles. mdpi.com

The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings. organic-chemistry.org This reaction involves a [4+2] cycloaddition between a diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom. organic-chemistry.orgrsc.org In the context of naphthyridine synthesis, an azadiene (a diene containing a nitrogen atom) can react with an alkene or alkyne to form a dihydropyridine (B1217469) ring, which can then be aromatized to the corresponding pyridine. organic-chemistry.orgnih.gov

This strategy offers a high degree of control over the stereochemistry of the resulting product. youtube.com For example, the cycloaddition of imines derived from 3-aminopyridines with styrenes can lead to the formation of tetrahydro-1,5-naphthyridines, which can be subsequently aromatized. nih.gov Although this example pertains to the 1,5-isomer, the principle can be applied to the synthesis of other naphthyridine scaffolds. The use of heterodienes in organic synthesis is a broad and versatile field with applications in the construction of a wide variety of heterocyclic systems. frontiersin.org

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced a variety of advanced strategies that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of complex heterocyclic molecules like this compound.

One notable approach is the use of transition metal-catalyzed cross-coupling reactions to construct the naphthyridine core. For instance, a palladium-catalyzed Heck reaction of a chloropyridine with an alkene, followed by a one-pot cyclization and amination, has been developed for the synthesis of a dihydronaphthyridine intermediate. acs.org This intermediate can then be further transformed into the desired naphthyridine scaffold.

Another advanced strategy involves the use of cobalt-catalyzed [2+2+2] cyclizations to construct 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds, which can then be further functionalized. acs.orgnih.gov A patent has also described a method for synthesizing 1,7-naphthyridine derivatives starting from 2-chloro-3-amino-pyridine, which involves protection of the amino group, a hydroformylation reaction, and a subsequent Lewis acid-mediated cyclization with an acrylate (B77674) compound. google.com

These contemporary methods often provide milder reaction conditions and access to a wider range of substituted naphthyridine analogues, which are valuable for drug discovery and materials science applications. nih.govacs.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1,7-Naphthyridine
1,5-Naphthyridine
1,6-Naphthyridine (B1220473)
1,8-Naphthyridine (B1210474)
2-Aminopyridine-3-carbaldehyde
2-Methyl-1,8-naphthyridine
7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b] acs.orgorganic-chemistry.orgnaphthyridine
2,3-Diphenyl-1,8-naphthyridine
3-Aminopyridine
3-Aminopyridin-2(1H)-one
1,7-Naphthyridin-8(7H)-one
Tetrahydrobenzo[b] acs.orgorganic-chemistry.orgnaphthyridine
1-Amino-3-oxo-2,7-naphthyridine
1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile
Tetrahydro-1,5-naphthyridine
5,6,7,8-Tetrahydro-1,6-naphthyridine

This table is interactive and can be sorted by column.

Multicomponent Reaction Sequences (e.g., Ugi-3CR/Intramolecular Aza-Diels-Alder Cascade)

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, by combining three or more starting materials. The Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition represents a powerful cascade strategy for the synthesis of fused naphthyridine systems. While a direct synthesis of this compound using this method is not prominently reported, the underlying principles can be applied to construct related functionalized 1,7-naphthyridine cores.

This approach typically involves the reaction of an amine, a carbonyl compound, and an isocyanide to form an α-acylamino carboxamide intermediate. When one of the components contains a diene or dienophile moiety, a subsequent intramolecular [4+2] cycloaddition can occur to build the heterocyclic framework. For instance, a three-component reaction forming dihydro-2,7-naphthyridine-1-ones has been developed, which can then be oxidized to the corresponding naphthyridones. acs.orgscienceopen.com These reactions demonstrate the feasibility of assembling the naphthyridine skeleton through a convergent approach.

Vilsmeier-Haack Cyclization Protocols

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it can also be employed to effect cyclization, leading to the formation of halogenated heterocyclic aldehydes. wikipedia.orgorganic-chemistry.orgyoutube.com This strategy is particularly relevant for the synthesis of chloro-substituted naphthyridines.

A common approach involves the reaction of an N-acylaminopyridine with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). ekb.eg For example, the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide can be used to regioselectively synthesize 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg A similar strategy starting from an appropriately substituted 3-aminopyridine derivative could be envisioned to construct the 8-chloro-1,7-naphthyridine (B76041) backbone. The resulting formyl group can then serve as a handle for further functionalization, including the introduction of a methyl group.

Starting MaterialReagentsProductYieldReference
N-(pyridin-2-yl)acetamidePOCl₃, DMF2-chloro-3-formyl-1,8-naphthyridine- ekb.eg
Electron-rich arenesPOCl₃, DMFFormylated arenes- organic-chemistry.org
SpiroimidazolidinonesPBr₃, DMFSubstituted pyridinesSatisfactory researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura and Negishi couplings are particularly prominent in this context.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, a key step could involve the Suzuki-Miyaura coupling of a dichlorinated 1,7-naphthyridine precursor with a methylboronic acid derivative. The regioselectivity of the coupling would be crucial. In studies on dihalopyridines and related heterocycles, the site of the first coupling is often determined by the electronic properties and steric environment of the carbon-halogen bonds. thieme-connect.comrsc.org For instance, in 5,7-dichloro-1,6-naphthyridine, the first Suzuki-Miyaura coupling occurs selectively at the more electron-deficient C5 position. thieme-connect.com A similar regioselectivity would need to be achieved for the C2 position of a corresponding 1,7-naphthyridine precursor.

Aryl HalideBoronic AcidCatalyst/LigandBaseProductYieldReference
5,7-dichloro-1,6-naphthyridinep-tolylboronic acidPd(PPh₃)₄K₂CO₃7-chloro-5-(p-tolyl)-1,6-naphthyridine- thieme-connect.com
ChloroarenesPhenylboronic acidPd(CH₃CN)₂Cl₂ / Novel phosphine (B1218219) ligand-Arylated arenes- nih.gov
5-bromopyridine sulfonePhenylboronic acid--DiarylpyridineHigh acs.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org To introduce the methyl group at the C2 position of an 8-chloro-1,7-naphthyridine precursor, a Negishi coupling with a methylzinc reagent could be employed. The reactivity of organozinc reagents can be modulated to achieve the desired transformation. The Negishi coupling has been successfully used in the synthesis of various bipyridine and other heterocyclic systems. orgsyn.org

Organic HalideOrganozinc ReagentCatalystProductYieldReference
o-iodotolueneo-tolylzinc chloridePd(PPh₃)₄Biphenyl- wikipedia.org
2-bromopyridine-Pd(PPh₃)₄2,2'-bipyridines- wikipedia.org
Aryl bromides/chloridesSecondary alkylzinc halidesPd(OAc)₂ / CPhosC(sp³)-C(sp²) coupled productsHigh nih.gov

Organometallic Functionalization Approaches

Organometallic reagents, particularly organolithium compounds, are powerful nucleophiles and bases that can be used to functionalize heterocyclic rings. wikipedia.orgchemohollic.comtaylorandfrancis.com The introduction of a methyl group onto the 1,7-naphthyridine core could potentially be achieved through the reaction of an organolithium reagent with a suitable electrophilic precursor.

One possible strategy involves a lithium-halogen exchange reaction on a di- or tri-halogenated 1,7-naphthyridine, followed by quenching with an electrophilic methylating agent (e.g., methyl iodide). The regioselectivity of the lithium-halogen exchange is a critical factor and is often directed by the most acidic proton or the most reactive halogen. acs.org Alternatively, directed ortho-metalation, where a substituent on the ring directs the deprotonation to an adjacent position, could be employed if a suitable directing group is present on the 1,7-naphthyridine scaffold. organicchemistrydata.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic systems, particularly those that are electron-deficient. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack. The 1,7-naphthyridine ring system, being electron-deficient, is a good candidate for SNAr reactions.

In the context of synthesizing this compound, if a precursor with a suitable leaving group at the C2 position (e.g., another halogen or a sulfonate ester) and a chloro group at the C8 position is available, a nucleophilic substitution with a methyl nucleophile (such as methyl Grignard or a stabilized methyl carbanion) could be envisioned. However, the direct SNAr with simple alkyl nucleophiles can be challenging. More commonly, SNAr is used to introduce amine, alkoxy, or thioalkoxy groups. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electron-withdrawing halogen. masterorganicchemistry.com

Cascade Reactions for Functionalized Derivatives

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates. This approach offers significant advantages in terms of efficiency and atom economy. Various cascade reactions have been developed for the synthesis of functionalized heterocyclic systems, including naphthyridines.

For example, a palladium-catalyzed borylative cyclization of 1,7-enynes has been reported for the synthesis of functionalized cyclohexanes, demonstrating the power of cascade processes involving palladium catalysis. nih.gov Similarly, dual catalytic systems, such as Rh(II)/Pd(0) catalysis, have been employed in cascade reactions to construct highly functionalized pyrrolidines. mdpi.com While specific cascade reactions leading directly to this compound are not readily found in the literature, the development of such a process, perhaps involving an initial cyclization to form the naphthyridine core followed by in situ functionalization, represents an attractive and modern synthetic strategy.

Stereoselective and Regioselective Synthesis Considerations

The synthesis of a specific isomer and regioisomer, such as this compound, requires careful control over the stereochemistry and regiochemistry of the reactions employed.

Regioselectivity: The control of regioselectivity is paramount when multiple reactive sites are present in a molecule. In the synthesis of substituted naphthyridines, regioselectivity can be influenced by several factors:

Inherent electronic properties of the ring: The electron distribution in the naphthyridine nucleus can direct electrophilic or nucleophilic attack to specific positions.

Directing groups: Substituents already present on the ring can direct incoming reagents to specific positions (ortho, meta, or para-directing effects).

Steric hindrance: Bulky substituents can block access to certain positions, favoring reaction at less sterically hindered sites.

Reaction conditions: The choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome of a reaction.

For instance, the regioselective synthesis of benzo[c]pyrazolo wikipedia.orgnih.govnaphthyridines has been achieved through a one-pot, multi-component reaction where the reaction pathway is controlled to yield a specific isomer. rsc.orgnih.gov

Stereoselectivity: While this compound itself is an achiral molecule, the introduction of chiral centers in its derivatives or during the synthesis of related analogues often requires stereoselective methods. Asymmetric synthesis strategies are employed to control the formation of enantiomers or diastereomers. This can be achieved through:

Chiral auxiliaries: A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and is later removed.

Chiral catalysts: A small amount of a chiral catalyst is used to generate a chiral product from an achiral or racemic starting material.

Substrate control: Existing stereocenters in the substrate can influence the stereochemistry of newly formed stereocenters.

The asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been reported, highlighting the application of enantioselective transformations, such as asymmetric reduction, to create chiral naphthyridine derivatives. nih.govacs.org

Optimization of Reaction Conditions and Yields in Naphthyridine Synthesis

The efficient synthesis of naphthyridine cores is critical for their development in various scientific fields. Optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, is paramount to achieving high yields and purity. The Friedlander annulation, a condensation reaction between a 2-aminoazine-3-carbaldehyde and a compound containing a reactive α-methylene group, is a cornerstone of naphthyridine synthesis. ekb.eg Research has extensively focused on refining this and other synthetic methods to improve their efficiency and environmental footprint.

A significant advancement in the synthesis of 1,8-naphthyridine analogues, which provides insights applicable to other isomers, involves the use of choline hydroxide (ChOH) as a metal-free, non-toxic, and water-soluble catalyst. acs.orgnih.gov This approach represents a green alternative to traditional methods that often require harsh conditions, organic solvents, and expensive metal catalysts. acs.org

Optimization studies for the synthesis of 2-methyl-1,8-naphthyridine via the Friedlander reaction of 2-aminonicotinaldehyde and acetone have demonstrated the superiority of the ChOH/water system. acs.orgnih.gov The reaction conditions were systematically varied to determine the optimal parameters for achieving the highest yield.

The results indicate that the combination of a catalyst and a suitable solvent is crucial, as reactions attempted without a catalyst or in a non-optimal solvent like pure acetone resulted in no product formation or significantly lower yields. acs.orgnih.gov The use of 1 mol% ChOH in water at 50 °C for 6 hours provided a near-quantitative yield of 99%. acs.orgnih.gov While the reaction also proceeded at room temperature, it required a significantly longer time (22 hours) and resulted in a slightly lower yield (90%). acs.orgnih.gov Other bases like sodium hydroxide and potassium hydroxide also catalyzed the reaction but were found to be less effective than choline hydroxide. acs.orgnih.gov

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)Reference
1------5010NR acs.orgnih.gov
2---H₂O5012NR acs.orgnih.gov
3---Acetone5010NR acs.orgnih.gov
4ChOH (1)Acetone502452 acs.orgnih.gov
5ChOH (1)H₂O50699 acs.orgnih.gov
6ChOH (1)H₂Ort2290 acs.orgnih.gov
7ChOH (0.5)H₂O501295 acs.orgnih.gov
8ChOH (0.5)H₂Ort2457 acs.orgnih.gov
9NaOHH₂O50688 acs.orgnih.gov
10KOHH₂O50684 acs.orgnih.gov

Reaction of 2-aminonicotinaldehyde and acetone. NR = No Reaction, rt = room temperature.

Further optimization strategies for different naphthyridine systems include the use of various catalytic systems and energy sources. For instance, in the synthesis of indolo[3,2-c] Current time information in Colombo, LK.acs.orgnaphthyridines, a three-component reaction was optimized by screening different solvents and catalysts. The highest yield was achieved using an InCl₃ catalyst in acetonitrile (B52724) at 100°C. ekb.eg

Modern techniques such as microwave activation and flow chemistry have also been employed to reduce reaction times and improve yields. researchgate.net In the synthesis of 1,4-ethano-1,5-naphthyridine derivatives, microwave irradiation significantly shortened the reaction time to 1 hour, although it sometimes led to a decrease in yield compared to conventional heating. researchgate.net Flow chemistry protocols have also been developed, allowing for rapid optimization of parameters like temperature and residence time. For a Suzuki-Miyaura reaction on a naphthyridine core, increasing the temperature from 100 °C to 120 °C improved the yield from 63% to 77%. researchgate.net

The choice of coupling partners and catalysts in cross-coupling reactions is also a key area of optimization. For the functionalization of 1,6-naphthyridine-ditriflates, various palladium-catalyzed reactions such as Suzuki, Negishi, and Buchwald-Hartwig amination have been successfully applied with minimal optimization, demonstrating the versatility of these intermediates. acs.org The regioselectivity of these substitutions is often highly predictable, with steric factors playing a significant role. acs.org

The synthesis of 1,3-diamino-2,7-naphthyridines highlights the importance of reaction time in controlling the product outcome. A short reaction time of 1 hour at reflux yielded the desired diamino compounds in high yields (74-86%), while extending the reaction time to 15 hours led to rearranged 2,7-naphthyridin-1-one products. nih.gov

Ultimately, the optimization of synthetic methodologies for naphthyridines is a multifaceted process. It requires careful consideration of the specific isomer and desired substitution pattern, with ongoing research providing a growing toolbox of catalysts, conditions, and techniques to enhance yield, purity, and sustainability. nih.govresearchgate.net

Mechanistic Investigations of Chemical Transformations Involving 8 Chloro 2 Methyl 1,7 Naphthyridine Precursors

Detailed Mechanistic Pathways of Cyclization Reactions

The synthesis of the 1,7-naphthyridine (B1217170) core typically involves the construction of the fused pyridine (B92270) rings through various cyclization strategies. While specific studies on the cyclization to form 8-chloro-2-methyl-1,7-naphthyridine are not extensively detailed in publicly available literature, the mechanisms can be inferred from well-established reactions for analogous naphthyridine isomers.

One of the most common methods for constructing naphthyridine rings is the Skraup reaction and its modifications. For the synthesis of a 2-methyl-1,7-naphthyridine (B1355551) derivative, a plausible precursor would be a 2-aminopyridine (B139424) derivative. The general mechanism of the Skraup reaction involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid.

A potential synthetic route to a precursor of this compound could involve a modified Skraup reaction or a similar cyclization. For instance, the cyclization of a substituted 3-aminopyridine (B143674) with an α,β-unsaturated carbonyl compound is a common strategy for forming the second pyridine ring.

Another relevant cyclization is the Friedländer annulation , which involves the condensation of a 2-aminopyridine derivative bearing a carbonyl group at the 3-position with a compound containing a reactive α-methylene group. The mechanism proceeds through an initial aldol-type condensation to form a chalcone-like intermediate, followed by intramolecular cyclization and dehydration to yield the fused ring system. The regioselectivity of the cyclization is directed by the nature and position of the substituents on the initial pyridine ring.

The Gould-Jacobs reaction also offers a viable pathway. This reaction between an aminopyridine and a derivative of malonic acid, followed by thermal cyclization, is a powerful method for constructing the pyridinone ring of a naphthyridine. Subsequent chlorination would be necessary to install the chloro group at the 8-position.

Exploration of Rearrangement Reactions (e.g., Smiles Rearrangement)

Rearrangement reactions can be powerful tools for the structural diversification of heterocyclic systems. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been explored in the context of naphthyridine chemistry. mdpi.com While a specific example involving this compound is not readily found, the principles of the reaction can be applied to understand its potential in this system.

In the 2,7-naphthyridine (B1199556) series, a Smiles rearrangement has been successfully employed for the synthesis of 1-amino-3-oxo-2,7-naphthyridines. mdpi.com This reaction typically involves a precursor with a good leaving group and a nucleophilic moiety connected by a linker. For the this compound system, a hypothetical precursor for a Smiles rearrangement could involve a tethered nucleophile that attacks one of the pyridine rings, leading to a structural reorganization. The feasibility of such a rearrangement would depend on the activation of the aromatic ring by the nitrogen atoms and other substituents, as well as the nature of the tether and the nucleophile.

The mechanism of the Smiles rearrangement proceeds through the formation of a Meisenheimer-like intermediate. The rate and efficiency of the rearrangement are influenced by the electronic properties of the aromatic rings, the stability of the intermediate, and the nature of the leaving group. The chloro group at the 8-position of the target compound could potentially act as a leaving group in a Smiles-type rearrangement under appropriate conditions.

Analysis of Nucleophilic Substitution Mechanisms

The chlorine atom at the 8-position of this compound is a key handle for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr) . The electron-withdrawing effect of the nitrogen atoms in the naphthyridine ring system facilitates the attack of nucleophiles on the carbon atom bearing the chlorine.

The mechanism of SNAr reactions on chloro-naphthyridines generally proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack: A nucleophile adds to the carbon atom attached to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The stability of this intermediate is a key factor in determining the reaction rate. The nitrogen atoms in the 1,7-naphthyridine ring play a crucial role in stabilizing the negative charge through resonance.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.

The regioselectivity of nucleophilic substitution on chloronaphthyridines is influenced by the position of the nitrogen atoms and other substituents. In the case of this compound, the attack of a nucleophile at the C-8 position is activated by the adjacent nitrogen at the 7-position.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino-, alkoxy-, and thioether-substituted naphthyridines, respectively. The reaction conditions, such as solvent, temperature, and the presence of a base, can significantly impact the efficiency of the substitution.

Role of Catalysts and Reagents in Directing Reaction Selectivity and Efficiency

Catalysts and specific reagents play a pivotal role in controlling the selectivity and efficiency of chemical transformations involving this compound precursors.

In cyclization reactions like the Skraup or Friedländer synthesis, the choice of catalyst and reaction conditions is critical. For instance, in Skraup-type reactions, various catalysts such as iodine or metal oxides can be employed to promote the cyclization and dehydrogenation steps. mdpi.comnih.gov The use of Lewis acids or solid acid catalysts like montmorillonite (B579905) K10 can also facilitate Friedländer-type condensations and cyclizations by activating the carbonyl groups. mdpi.comnih.gov

For cross-coupling reactions , which are a powerful tool for the functionalization of the this compound core, transition metal catalysts are indispensable. Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions allow for the formation of C-C and C-N bonds at the 8-position.

The general catalytic cycle for a Suzuki coupling, for example, involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C-Cl bond of the naphthyridine.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the efficiency of these cross-coupling reactions, as it influences the stability and reactivity of the catalytic species.

Furthermore, in nucleophilic substitution reactions , the use of a base is often necessary to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity. The choice of base can influence the reaction rate and prevent side reactions.

Advanced Spectroscopic and Crystallographic Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 8-Chloro-2-methyl-1,7-naphthyridine, both ¹H and ¹³C NMR are utilized to provide a complete picture of its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. In a typical analysis of a related compound, 2-chloro-7-methyl-1,8-naphthyridine, the methyl protons show a characteristic singlet, while the aromatic protons appear as distinct multiplets, with their chemical shifts and coupling constants revealing their positions on the naphthyridine ring. For instance, in a similar naphthyridine structure, protons on the pyridine (B92270) ring are often observed at specific chemical shifts, such as a doublet for H-7 and a singlet for H-4. ekb.eg

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature. The spectrum of 1-chloro-2-methylpropane, a simpler chlorinated methyl-substituted compound, shows three distinct carbon signals, with the carbon atom bonded to the electronegative chlorine atom exhibiting the largest chemical shift. docbrown.info A similar trend would be expected for this compound, where the carbon atom directly attached to the chlorine would be significantly deshielded. The methyl carbon would appear at a characteristic upfield chemical shift. In related benzonaphthyridine structures, the quaternary carbons can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). lew.ro

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.5~25
H-3~7.2-7.4~120-125
H-4~7.6-7.8~135-140
H-5~7.9-8.1~120-125
H-6~8.5-8.7~150-155
C-2-~160-165
C-3-~120-125
C-4-~135-140
C-4a-~145-150
C-5-~120-125
C-6-~150-155
C-8-~140-145
C-8a-~150-155

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The C-Cl stretching vibration typically appears in the region of 755-650 cm⁻¹. ekb.eg Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the naphthyridine ring system would be found in the 1600-1400 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (CH₃)2975-2850
C=N Stretch1620-1550
Aromatic C=C Stretch1600-1450
C-H Bend (CH₃)~1450 and ~1375
C-Cl Stretch755-650

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇ClN₂), HRMS would provide an exact mass measurement, confirming its molecular formula. The presence of the chlorine atom is readily identified by the characteristic M+2 isotopic pattern, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for similar compounds include the loss of the halogen atom and cleavage of the methyl group. miamioh.edu

Table 3: Predicted HRMS Data for this compound
IonCalculated m/z
[M]⁺ (C₉H₇³⁵ClN₂)178.030
[M+2]⁺ (C₉H₇³⁷ClN₂)180.027
[M-Cl]⁺143.061
[M-CH₃]⁺163.014

Note: m/z values are for the monoisotopic masses.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination and Stereochemistry

Single crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining suitable crystals would allow for the unambiguous determination of its solid-state conformation and packing.

In a related structure, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, X-ray diffraction revealed that the asymmetric unit contained two essentially planar molecules linked into dimeric aggregates through hydrogen bonds. nih.gov This highlights the detailed structural insights that can be gained from this technique.

Table 4: Representative Crystallographic Parameters for a Naphthyridine Derivative
ParameterExample Value (for a related compound)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3983 (4)
b (Å)13.8786 (5)
c (Å)13.5643 (5)
β (°)107.663 (3)
Volume (ų)1685.86 (11)
Z8

Data from a related naphthyridine structure for illustrative purposes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* transitions within the aromatic naphthyridine system. The position and intensity of these bands are influenced by the substituents on the ring. For example, 1,7-naphthyridin-8(7H)-one exhibits a UV absorption maximum around 290 nm in methanol. The specific absorption maxima for this compound would provide insight into its electronic structure and potential for fluorescence or other photophysical phenomena.

Table 5: Expected UV-Vis Absorption Maxima for this compound
TransitionExpected λₘₐₓ (nm)
π→π*~280-320

Note: The exact wavelength will depend on the solvent used.

Computational and Theoretical Chemistry Studies of 8 Chloro 2 Methyl 1,7 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Orbitals)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a molecule is more prone to chemical reactions. The spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Charge Distribution and Reactivity Predictions

An Electrostatic Potential (ESP) map would visualize the charge distribution across the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. This analysis would be invaluable for predicting how 8-Chloro-2-methyl-1,7-naphthyridine might interact with other molecules and biological targets.

Conformational Analysis and Energy Landscapes

While the naphthyridine core is rigid, the methyl group can rotate. A conformational analysis would identify the most stable three-dimensional arrangement of the atoms and the energy barriers between different conformations. This is crucial for understanding its shape and how it might fit into a receptor site.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations could model the movement of the atoms in this compound over time. This would provide insights into its flexibility, vibrational modes, and interactions with solvent molecules, offering a more realistic picture of its behavior in different environments.

In Silico Predictions of Reaction Pathways and Selectivity

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. By calculating the activation energies for various potential reactions, researchers can determine which products are most likely to form and under what conditions, guiding synthetic chemistry efforts.

Photoinduced Isomerization Studies

Photoinduced isomerization involves the absorption of light causing a change in the molecule's structure. Theoretical studies could predict whether this compound is likely to undergo such transformations, what the resulting isomers would be, and the wavelengths of light required to initiate the process. This is particularly relevant for applications in materials science and photopharmacology.

The absence of specific studies on this compound highlights a gap in the current scientific knowledge. The computational analyses described above are essential for a complete understanding of this compound's chemical nature and would be a valuable contribution to the field of heterocyclic chemistry.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,7 Naphthyridine Derivatives

Correlating Structural Modifications of the Naphthyridine Core with Observed Biological Activities

The 1,7-naphthyridine (B1217170) scaffold is a versatile platform in medicinal chemistry, and modifications to its core structure can lead to a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.net The inherent properties of the fused pyridine (B92270) rings provide a foundation for developing targeted therapies. mdpi.commdpi.com

Systematic alterations to the 1,7-naphthyridine nucleus have been shown to significantly impact biological outcomes. For instance, the introduction of various substituents at different positions can modulate the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. researchgate.net Research has demonstrated that even subtle changes, such as the addition of a methyl or chloro group, can lead to substantial differences in activity. nih.gov

Furthermore, the fusion of additional rings to the 1,7-naphthyridine core can create more complex heterocyclic systems with unique pharmacological profiles. These modifications can enhance binding affinity and selectivity for specific enzymes or receptors. nih.gov The strategic design of these derivatives often involves combining features from known active compounds to generate novel molecules with improved potency and a lower likelihood of off-target effects. nih.gov

Interactive Table: Biological Activities of Modified 1,7-Naphthyridine Derivatives

Compound Class Modification Biological Activity
1,7-Naphthyridones Combined features from HTS hit and known scaffold KDM5 enzyme inhibition nih.gov
1,7-Naphthyridine Analogues Library of analogues PIP4K2A inhibitory activity nih.gov
Polycyclic 2,7-Naphthyridines Naturally occurring Various, including antitumor and antimicrobial nih.gov

Positional Effects of Substituents (e.g., Methyl, Chloro) on Biological Response

The placement of substituents on the 1,7-naphthyridine ring system is a critical determinant of biological activity. The position of even simple groups like methyl and chloro can drastically alter a compound's efficacy and selectivity.

For example, in a series of naphthyridine derivatives studied for their cytotoxic effects, methyl-substituted compounds at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.gov Conversely, compounds with two methyl groups at both the C-5 and C-7 positions, or with no substitution at these positions, showed significantly reduced activity. nih.gov This highlights the importance of not only the presence of a substituent but also its specific location on the naphthyridine core.

The introduction of a chloro group, a common modification in medicinal chemistry, can also have profound effects. For instance, in the development of retinoid X receptor (RXR) agonists based on a tetrahydroquinoline scaffold, the addition of a fluorine atom (a halogen like chlorine) at the 5-position enhanced potency five-fold, while a 3,5-dichloro substitution was not well-tolerated. acs.org While this example is not on a 1,7-naphthyridine directly, it illustrates the nuanced impact of halogen substitution patterns.

Stereochemical Influences on Molecular Recognition and Target Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interaction between a drug and its biological target. For 1,7-naphthyridine derivatives, the specific stereoisomer can significantly impact its binding affinity and, consequently, its biological activity.

The unique stereoelectronic character of the amide N-H groups within certain naphthyridine-based receptors allows them to interact with electron-deficient centers through their carbonyl group and with electron-rich centers via their N-H units. mdpi.com This dual nature has been harnessed to design receptors that can recognize a variety of guest molecules. mdpi.com

Studies on host-guest chemistry involving naphthyridine derivatives have demonstrated the importance of stereochemistry in molecular recognition. For example, certain naphthyridine-based hosts show high association constants with (+)-biotin methyl ester, which is attributed to the formation of additional hydrogen bonds that stabilize the complex. researchgate.net The presence of bulky groups on the guest molecule can lead to steric repulsion, destabilizing the complex and resulting in weaker binding. mdpi.com This underscores that the shape and three-dimensional arrangement of both the ligand and the receptor are crucial for effective binding.

In the context of drug design, considering the stereochemical properties of 1,7-naphthyridine derivatives is essential for developing compounds with high affinity and selectivity for their intended targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,7-naphthyridine derivatives, QSAR studies are instrumental in predicting the activity of new analogs and guiding the design of more potent compounds. nih.gov

QSAR models are developed using various statistical methods, such as Multilinear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their biological activity. nih.gov

A key aspect of QSAR is the selection of relevant descriptors that best describe the biological activity of interest. nih.gov Techniques like Genetic Function Approximation (GFA) are employed to identify the most influential descriptors. nih.gov The predictive power of a QSAR model is evaluated using statistical parameters such as the correlation coefficient (R), cross-validated R-squared (Q²), and root mean square error (RMSE). nih.gov

Successful QSAR models have been developed for various classes of naphthyridine derivatives, including inhibitors of PIP4K2A and HIV-1 integrase. nih.govresearchgate.net These models provide valuable insights into the structural features that are important for biological activity and can be used to prioritize the synthesis of new compounds with enhanced potency. researchgate.net

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. koreascience.kr This method is widely used in drug design to understand the spatial requirements for ligand binding and to predict the activity of new compounds. nih.gov

In a CoMFA study, the molecules are aligned in 3D space, and their steric and electrostatic interaction energies with a probe atom are calculated at various points on a grid surrounding the molecules. researchgate.net These calculated energy values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. nih.gov

The results of a CoMFA analysis are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov For example, a contour map might indicate that a bulky substituent is favored in a particular region, while a negatively charged group is disfavored in another.

CoMFA has been successfully applied to various classes of compounds, including naphthyridine derivatives, to guide the optimization of their biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, like CoMFA, aims to correlate the 3D properties of molecules with their biological activities. nih.gov However, CoMSIA uses a different approach to calculate the molecular fields, employing similarity indices instead of interaction energies. nih.gov

CoMSIA considers five different physicochemical properties: steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields. nih.gov The use of a Gaussian-type distance dependence between the probe atom and the molecule's atoms results in smoother and more easily interpretable contour maps compared to CoMFA. nih.gov

CoMSIA models often show better predictive ability than CoMFA models for the same dataset. nih.gov The resulting contour maps provide intuitive guidance for medicinal chemists on how to modify a molecule's structure to improve its binding affinity. nih.gov For instance, a CoMSIA map might show favorable regions for negative charge, indicating where an electron-withdrawing group could be introduced. nih.gov

CoMSIA has proven to be a valuable tool in the study of naphthyridine derivatives, providing detailed insights into the structure-activity relationships and guiding the design of new, more potent analogs. nih.govnih.gov The open-source implementation of CoMSIA, such as Py-CoMSIA, has made this powerful technique more accessible to the research community. mdpi.com

Ligand Design Principles for Targeted Biological Activity Based on Naphthyridine Scaffold

The 1,7-naphthyridine scaffold serves as a privileged structure in drug discovery, and specific design principles have emerged for creating derivatives with targeted biological activities. nih.gov These principles are often derived from a combination of high-throughput screening (HTS), structure-activity relationship (SAR) studies, and computational modeling.

One key principle is the strategic combination of structural features from different active molecules. For example, features from an HTS hit and a previously known scaffold were successfully combined to generate novel 1,7-naphthyridone inhibitors of the KDM5 enzyme with nanomolar potencies. nih.gov This approach can lead to the discovery of new chemical series with improved activity and selectivity.

Another important design strategy involves the introduction of specific substituents at key positions on the naphthyridine ring to enhance interactions with the target protein. For instance, in the design of retinoid X receptor (RXR) agonists, the installation of a methyl group at a specific position, guided by the crystal structure of the ligand-binding domain, significantly boosted agonist activity. acs.org

Furthermore, the concept of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties, can be employed. For example, the introduction of a nitrogen atom into a phenyl ring of a known inhibitor series led to the discovery of novel and potent 1,7- and 2,7-naphthyridine (B1199556) derivatives as PDE5 inhibitors. nih.gov

Molecular docking and other computational tools are invaluable in visualizing the binding mode of ligands and identifying potential modifications to improve affinity and selectivity. acs.org These computational insights, combined with empirical SAR data, provide a powerful framework for the rational design of targeted 1,7-naphthyridine-based therapeutic agents.

Investigations into Biological Activities of Naphthyridine Derivatives Excluding Clinical Human Data

Antimicrobial Activity Research

Naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds, have been the subject of extensive research due to their wide spectrum of pharmacological activities, particularly their antimicrobial properties. scilit.comdntb.gov.ua The urgent need for new antimicrobial agents to combat increasing drug resistance has fueled the exploration of these compounds. scilit.com

Antibacterial Efficacy (in vitro, in vivo animal models)

Derivatives of 1,8-naphthyridine (B1210474) have demonstrated significant antibacterial potential. The foundational compound in this class, nalidixic acid, was introduced for treating urinary tract infections caused by Gram-negative bacteria. nih.goviipseries.org Its mechanism involves the selective and reversible inhibition of bacterial DNA replication by targeting the A subunit of DNA gyrase. nih.gov

Subsequent structural modifications of the nalidixic acid scaffold have led to the development of numerous derivatives with enhanced antibacterial activity. nih.gov For instance, the introduction of a fluorine atom and a piperazine (B1678402) ring resulted in compounds like enoxacin, which exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase. nih.gov Further modifications, such as the addition of a cyclopropyl (B3062369) group at the N-1 position and a 3-amino-2-methyl-1-azetidinyl group at the C-7 position, have been shown to optimize antibacterial, pharmacokinetic, and physicochemical properties. nih.gov

In vitro studies have consistently demonstrated the antibacterial efficacy of various 1,8-naphthyridine derivatives. For example, certain 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro scilit.comnih.govnaphthyridine-3-carboxylic acid derivatives have shown a good antibacterial profile against clinically relevant Gram-positive and Gram-negative bacteria. nih.gov One such derivative, compound 14 , exhibited significant MIC90 values against S. aureus ATCC 25923, E. coli ATCC 35218, and E. coli ATCC 25922, comparable to reference drugs like trovafloxacin, moxifloxacin, and ciprofloxacin. nih.gov

The antibacterial activity is influenced by the nature and position of substituents on the naphthyridine ring. For example, the introduction of methyl, methoxy, and chloro groups has been shown to significantly increase the antibacterial action of 2-[3-(1, 8-naphthyridin-2-yl) 5-Aryl phenoxymethyl] the 1, 3, 4-oxadiazoles. iipseries.org Similarly, bromination of the naphthyridine skeleton has been found to result in a broader spectrum and enhanced antibacterial profile. researchgate.net

Some 1,8-naphthyridine derivatives that did not exhibit direct antibacterial activity were found to potentiate the effects of existing antibiotics like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant bacterial strains, indicating a synergistic relationship. mdpi.com

In vivo studies have also provided evidence for the antibacterial efficacy of naphthyridine derivatives. For instance, a naphthyridin-2-one derivative with an indole (B1671886) moiety showed good in vivo efficacy in a rat model of infection with a multidrug-resistant strain of S. aureus. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Naphthyridine Derivatives

Compound/DerivativeBacterial Strain(s)Activity (MIC/IC50)Reference
7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro scilit.comnih.govnaphthyridine-3-carboxylic acid derivative (14 )S. aureus ATCC 25923, E. coli ATCC 35218, E. coli ATCC 25922MIC90: 1.95 µg/mL nih.gov
Brominated oxadiazoles (B1248032) (10b,d,e )B. cereusMIC: ~5.5-5.9 mM researchgate.net
Aryl substituted thioemicarbazides (7c,d,e )M. smegmatisMIC: ~5.4-7.1 mM researchgate.net
2-[3-(1, 8-naphthyridin-2-yl) 5-Aryl phenoxymethyl] the 1, 3, 4-oxadiazoles (7e )Gram-positive and Gram-negative bacteriaActivity comparable to Gentamycin at 250 μ g/disc iipseries.org

Antifungal Efficacy (in vitro)

While much of the focus has been on antibacterial activity, certain naphthyridine derivatives have also demonstrated antifungal properties. For instance, 4-Amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile showed better antifungal activity against Aspergillus flavus than antibacterial activity. nih.gov This highlights the potential for developing naphthyridine-based compounds as broad-spectrum antimicrobial agents. Some studies have reported the synthesis of 1,8-naphthyridine derivatives with promising activity against various fungal strains. iipseries.org

Molecular Mechanisms of Antimicrobial Action (e.g., DNA Gyrase B inhibition, Efflux Pump Modulation)

The primary molecular target for many antibacterial naphthyridine derivatives is DNA gyrase , an essential enzyme involved in bacterial DNA replication, transcription, and repair. nih.govresearchgate.net Specifically, these compounds inhibit the A subunit of DNA gyrase, leading to a disruption of DNA supercoiling and ultimately, bacterial cell death. nih.gov Molecular docking studies have confirmed strong interactions between active naphthyridine derivatives and the E. coli DNA gyrase enzyme. nih.gov Some 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have shown a moderate to high inhibitory effect against DNA gyrase with IC50 values ranging from 1.7–13.2 µg/mL. nih.gov

In addition to DNA gyrase, some naphthyridine derivatives target other crucial bacterial enzymes. For example, certain naphthyridin-2-one derivatives with an indole moiety have been identified as potent inhibitors of bacterial enoyl-ACP reductases FabI and FabK , which are critical for fatty acid biosynthesis. nih.gov

Another important mechanism of action is the modulation of efflux pumps . Some 1,8-naphthyridinesulfonamides, while not directly antibacterial, have been shown to effectively reduce the minimum inhibitory concentration (MIC) of antibiotics in multidrug-resistant bacteria. nih.gov Molecular docking studies suggest that these compounds can inhibit the NorA efflux pump in S. aureus, thereby preventing the expulsion of antibiotics from the bacterial cell and restoring their efficacy. nih.gov

Anticancer and Antiproliferative Activity Research

Naphthyridine derivatives have emerged as a significant class of compounds with potential applications in cancer chemotherapy. nih.govtandfonline.com Their diverse biological activities include antimitotic effects and the inhibition of key enzymes involved in cancer cell proliferation. nih.gov

In Vitro Cytotoxicity Assays against Cancer Cell Lines

Numerous studies have evaluated the in vitro cytotoxic activities of naphthyridine derivatives against a variety of human cancer cell lines. These assays have demonstrated that certain derivatives exhibit potent antiproliferative effects. nih.govtandfonline.com

For example, a series of naphthyridine derivatives were tested against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Some of these compounds showed greater potency than the established anticancer agent colchicine. nih.gov Specifically, compound 16 demonstrated significant potency with IC50 values of 0.7, 0.1, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov

In another study, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives displayed potent activity. tandfonline.com Compound 47 had IC50 values of 0.41 and 0.77 µM against MIAPaCa (pancreatic cancer) and K-562 (leukemia) cell lines, respectively. tandfonline.com An unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative, compound 29 , also showed potent cytotoxicity with IC50 values of 0.41 and 1.4 µM against PA-1 (ovarian cancer) and SW620 (colon cancer) cell lines. tandfonline.com

Furthermore, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated for their anticancer activity against the human breast cancer cell line (MCF7). researchgate.net Several derivatives displayed better activity than the reference drug staurosporine, with IC50 values as low as 1.47 µM. researchgate.net Similarly, pyrazolo-naphthyridine derivatives have shown noteworthy antiproliferative activity, with some compounds exhibiting IC50 values of 6.4 ± 0.45 and 2.03 ± 0.23 µM against HeLa and MCF-7 cells, respectively. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Naphthyridine Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Naphthyridine derivative (16 )HeLa, HL-60, PC-30.7, 0.1, 5.1 nih.gov
Halogen-substituted 1,8-naphthyridine-3-carboxamide (47 )MIAPaCa, K-5620.41, 0.77 tandfonline.com
Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl derivative (29 )PA-1, SW6200.41, 1.4 tandfonline.com
2-phenyl-7-methyl-1,8-naphthyridine derivative (10c )MCF71.47 researchgate.net
Pyrazolo-naphthyridine derivative (5j )HeLa6.4 ± 0.45 nih.gov
Pyrazolo-naphthyridine derivative (5k )MCF-72.03 ± 0.23 nih.gov

Identification of Molecular Targets of Anticancer Action (e.g., Topoisomerase II, EGFR, Protein Kinases, FabI/FabK, PDK-1)

The anticancer activity of naphthyridine derivatives is attributed to their ability to interact with and inhibit various molecular targets crucial for cancer cell survival and proliferation.

Topoisomerase II is a key target for several anticancer agents, and some naphthyridine derivatives have been found to inhibit this enzyme. nih.govtandfonline.com By interfering with the function of topoisomerase II, these compounds can disrupt DNA replication and lead to cancer cell death. nih.gov

Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. Certain 2,7-naphthyridine-based compounds have been developed as inhibitors of EGFR, including mutant forms that confer resistance to other therapies. chemrxiv.org Naphthoquinone derivatives have also been shown to potentially alter the function of EGFR, suggesting a promising avenue for treating EGFR-driven cancers. frontiersin.org

Protein kinases play a central role in signal transduction pathways that regulate cell growth and proliferation. 3-phosphoinositide-dependent protein kinase-1 (PDK-1) is a master regulator in many of these pathways and is overstimulated in more than half of all human cancers. nih.gov Substituted benzo[c] nih.govnih.gov-naphthyridines have been prepared and shown to have good potency in inhibiting PDK-1. nih.gov

Enoyl-ACP reductases FabI and FabK , which are essential for fatty acid biosynthesis, have also been identified as targets for some naphthyridine derivatives. nih.gov While primarily associated with antibacterial activity, the inhibition of these enzymes could also have implications for cancer therapy.

Cellular Mechanisms: Cell Cycle Modulation and Apoptosis Induction Studies

The cell cycle is a fundamental and highly regulated process that governs cell proliferation. In cancer, this process becomes uncontrolled. A key strategy in anticancer research is to identify compounds that can halt the cell cycle at specific checkpoints, thereby preventing cancer cell division and potentially leading to programmed cell death, or apoptosis. nih.gov

Research into naphthyridine derivatives has shown their potential to modulate the cell cycle and induce apoptosis. Studies on certain pyrazole (B372694) derivatives of 1,8-naphthyridine, for instance, have demonstrated the ability to cause cell cycle arrest, primarily at the G0/G1 phase, in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, a critical step for replication.

Apoptosis induction is another crucial mechanism for anticancer agents. This process is often triggered by cellular stress, such as that induced by chemotherapeutic compounds. Key events in apoptosis include the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (MMP), and the activation of caspases. nih.gov High levels of oxidative stress can trigger apoptosis in cancer cells. nih.gov Damage to the mitochondrial membrane leads to the release of cytochrome c, which activates a cascade of caspase enzymes that execute the process of cell death. nih.gov Studies have confirmed that certain naphthyridine derivatives can induce these apoptotic features. nih.gov

While not the exact compound, research on the related molecule 8-chloro-cAMP has shown it can induce morphological changes characteristic of apoptosis in MCF-7 breast cancer cells. nih.gov These changes include the condensation of nuclear chromatin and loss of cell-cell interactions. nih.gov This activity was found to be mediated through its conversion to the metabolite 8-chloro-adenosine. nih.gov

Table 1: Observed Cellular Mechanisms of Naphthyridine Derivatives

Mechanism Observation Cell Lines Related Compound Class Source
Cell Cycle Arrest G0/G1 Phase Arrest HeLa, MCF-7 Pyrazole derivatives of 1,8-naphthyridine nih.gov
Apoptosis Induction Increased Oxidative Stress, Morphological Changes HeLa, MCF-7 Pyrazole derivatives of 1,8-naphthyridine nih.gov

Angiogenesis Inhibition Research

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Inhibiting angiogenesis is therefore a significant target in cancer therapy. While the broader class of naphthyridines has been investigated for a wide range of anticancer activities, specific research focusing on the angiogenesis inhibition properties of 8-Chloro-2-methyl-1,7-naphthyridine is not extensively detailed in the reviewed literature.

Neurotropic Activity Assessment

Derivatives of the 1,8-naphthyridine scaffold have shown potential applications for treating neurological disorders. researchgate.net Research has explored their effects on conditions such as convulsions, depression, and anxiety, primarily through studies in animal models. researchgate.netresearchgate.net

Anticonvulsant Properties (in vivo animal models)

Naphthyridine derivatives have been identified as possessing potential anticonvulsant properties. researchgate.netresearchgate.net This line of inquiry investigates the ability of these compounds to prevent or reduce the severity of seizures in preclinical models, suggesting a possible role in epilepsy treatment. The specific mechanisms and efficacy of this compound itself in this context require further dedicated investigation.

Antidepressant and Anxiolytic Effects (in vivo animal models)

Several studies have pointed to the antidepressant and anxiolytic (anti-anxiety) potential of naphthyridine-related structures. researchgate.net Preclinical evaluations in murine models are standard for assessing these effects. For example, the forced swim test (FST) and tail suspension test (TST) are common models for depression, where a reduction in immobility time is indicative of an antidepressant-like effect. nih.govnih.gov For anxiety, models like the elevated plus maze (EPM) and the open field test (OFT) are used, where an increase in time spent in open or unprotected areas suggests an anxiolytic effect. nih.gov

Studies on compounds structurally related to naphthyridines have shown significant antidepressant-like and anxiolytic-like effects in these models. nih.govnih.gov For instance, a novel 5-HT3 receptor antagonist, N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide, demonstrated reduced immobility in the FST and TST and increased exploratory behavior in models of anxiety. nih.gov

Receptor Binding Studies (e.g., GABAA receptor, SERT transporter, 5-HT1A receptor)

The neurotropic effects of many compounds are mediated by their interaction with specific neurotransmitter receptors and transporters. Key targets in the treatment of anxiety and depression include the serotonin (B10506) (5-HT) system and the GABAergic system.

GABAA Receptor : The GABAA receptor is the primary inhibitory neurotransmitter receptor in the brain. Its potentiation, often by benzodiazepines, leads to anxiolytic and anticonvulsant effects.

Serotonin Transporter (SERT) : SERT is responsible for the reuptake of serotonin from the synaptic cleft. miami.edu Inhibition of SERT by selective serotonin reuptake inhibitors (SSRIs) is a primary mechanism for treating depression. miami.edu

5-HT1A and 5-HT2A Receptors : These serotonin receptors are also crucial in modulating mood and anxiety. nih.gov 5-HT1A receptor agonists can produce antidepressant and anxiolytic effects, while interactions between 5-HT1A and 5-HT2A receptors are complex and play a significant role in the pathophysiology of mood disorders. nih.govmdpi.com

Research on various heterocyclic compounds has demonstrated binding to these targets. For example, studies have shown that alterations in 5-HT1A and 5-HT2A receptor binding in the brain are associated with major depressive episodes. nih.gov The antidepressant and anxiolytic effects of some novel compounds are believed to be related to the modulation of the serotonergic system, particularly through antagonism of the 5-HT3 receptor. nih.gov The specific binding profile of this compound at these key neuroreceptors remains a subject for detailed future research.

Table 2: Key Neuroreceptors and Their Relevance

Receptor/Transporter Function Relevance to Naphthyridines Source
GABAA Receptor Main inhibitory neurotransmitter receptor Potential target for anxiolytic/anticonvulsant effects mdpi.com
SERT Serotonin reuptake Inhibition is a key antidepressant mechanism miami.edunih.gov
5-HT1A Receptor Serotonin receptor Agonism linked to antidepressant/anxiolytic effects nih.govnih.gov

Anti-inflammatory Activity Investigations

The 1,8-naphthyridine scaffold is recognized for its potential anti-inflammatory activity. researchgate.netresearchgate.netnih.gov Inflammation is a biological response implicated in a wide range of diseases. Research into 1,8-naphthyridine-3-carboxamide derivatives has shown they can modulate the secretion of cytokines and chemokines from dendritic cells, which are key mediators of the inflammatory response. nih.gov This suggests that compounds based on the naphthyridine structure could have therapeutic applications as anti-inflammatory agents. Further investigations are required to characterize the specific anti-inflammatory profile of this compound.

Antiviral Properties Research

Naphthyridine derivatives have demonstrated notable potential as antiviral agents, with research highlighting their activity against a range of viruses, particularly human cytomegalovirus (HCMV).

A series of 1,6-naphthyridine (B1220473) and 7,8-dihydroisoquinoline (B3349891) analogues have been investigated for their anti-HCMV activity. nih.govresearchgate.net In vitro studies revealed that these compounds were active against human herpesviruses and type 2 rhinovirus. nih.gov One particular 1,6-naphthyridine derivative, designated as compound A1, exhibited potent anti-HCMV activity, with a 50% inhibitory concentration (IC50) that was 39- to 223-fold lower than that of the established antiviral drug ganciclovir (B1264) against the AD 169 and Towne strains of HCMV. nih.govnih.gov Furthermore, this class of compounds remained effective against HCMV strains that have developed resistance to ganciclovir, foscarnet, and cidofovir, suggesting a different mechanism of action. nih.gov

The antiviral activity of these derivatives was also assessed against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Compound A1, along with another derivative (B2), showed comparable potency to acyclovir (B1169) against HSV-1. nih.gov Notably, compound A1 was found to be 21.5 times more potent than acyclovir against HSV-2. nih.gov However, it's important to note that acyclovir demonstrated a superior therapeutic index in all cases. nih.gov

Further studies have explored other naphthyridine scaffolds. For instance, 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives have been synthesized and evaluated as inhibitors of the HCMV pUL89 endonuclease, an enzyme essential for viral replication. nih.gov Several of these analogues demonstrated single-digit micromolar IC50 values against pUL89-C and exhibited antiviral activity in the micromolar range in cell-based assays. nih.gov

The broad antiviral potential of naphthyridine derivatives is a subject of ongoing research, with studies also exploring their activity against other viruses, including the human immunodeficiency virus (HIV). nih.govresearchgate.net While some 1,6-naphthyridine analogues were evaluated for anti-HIV activity, no significant activity was observed against HIV strains RF and IIIB in CEM-SS cells. nih.gov

Table 1: Antiviral Activity of Selected Naphthyridine Derivatives

Compound/Derivative ClassTarget Virus(es)Key Findings
1,6-Naphthyridine derivative (A1)Human Cytomegalovirus (HCMV)39- to 223-fold lower IC50 than ganciclovir against AD 169 and Towne strains. nih.govnih.gov
1,6-Naphthyridine derivative (A1)Herpes Simplex Virus 2 (HSV-2)21.5-fold more potent than acyclovir. nih.gov
8-Hydroxy-1,6-naphthyridine-7-carboxamidesHuman Cytomegalovirus (HCMV)Inhibited pUL89-C with single-digit µM IC50 values and showed antiviral activity in the µM range. nih.gov

Other Investigated Biological Activities of Naphthyridine Derivatives

Beyond their antiviral properties, naphthyridine derivatives have been the subject of research for a variety of other biological activities, including enzyme inhibition, receptor modulation, and DNA interaction.

A significant area of investigation has been the potential of naphthyridine derivatives as inhibitors of phosphodiesterases (PDEs), a group of enzymes that regulate the cellular levels of cyclic nucleotides like cAMP.

Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase IV (PDE4). nih.gov These compounds have been shown to inhibit the activation of polymorphonuclear leukocytes and induce the relaxation of guinea pig trachea that was pre-contracted by histamine or leukotriene D4. nih.gov The unique chemical structure of these compounds, different from other known PDE4 inhibitors like theophylline, suggests they could be valuable tools for studying the link between PDE4 inhibition and anti-asthmatic effects. nih.gov

Further synthetic studies on 1,8-naphthyridin-2(1H)-one derivatives led to the identification of compounds with selective inhibitory activity against PDE4 from human peripheral blood cells, with no significant effect on other PDE types (1, 2, 3, and 5). nih.gov These compounds also demonstrated the ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) in vitro. nih.gov

The inhibition of other enzymes has also been explored. For example, 8-hydroxy-2,7-naphthyridin-2-ium salts have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. rsc.org This research identified compounds that could dually inhibit both enzymes, as well as one that showed preferential inhibition of AChE over BChE. rsc.org

Table 2: Enzyme Inhibition by Naphthyridine Derivatives

Naphthyridine Derivative ClassTarget EnzymeBiological Effect
Substituted 1,8-naphthyridin-2(1H)-onesPhosphodiesterase IV (PDE4)Selective inhibition, relaxation of guinea pig trachea. nih.gov
1,8-Naphthyridin-2(1H)-one derivativesPhosphodiesterase IV (PDE4)Selective inhibition, inhibition of TNF-α release. nih.gov
8-Hydroxy-2,7-naphthyridin-2-ium saltsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Dual and selective inhibition. rsc.org

The interaction of naphthyridine derivatives with various cellular receptors has been another active area of research, revealing their potential to act as both agonists and antagonists.

In the realm of receptor antagonism, novel 1,5-naphthyridine (B1222797) aminothiazole and pyrazole derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov Certain compounds in this series inhibited ALK5 autophosphorylation with IC50 values in the low nanomolar range and demonstrated selectivity over other kinases like p38 mitogen-activated protein kinase. nih.gov The binding mode of one of these inhibitors was confirmed through X-ray crystallography. nih.gov

Conversely, research has also explored the agonistic properties of naphthyridine derivatives. For instance, an octahydrobenzo[h] nih.govresearchgate.netnaphthyridine derivative was synthesized and evaluated for its activity on retinoid X receptors (RXRs). acs.org However, the incorporation of a nitrogen atom in this particular scaffold was found to be detrimental to its activity on RXRs. acs.org

The modulation of Toll-like receptors (TLRs) 7 and 8, which are involved in the innate immune response, has also been a focus. nih.gov Researchers have designed various small synthetic compounds, including heterocyclic structures that can encompass naphthyridines, to act as ligands for these receptors. nih.gov These ligands can function as either agonists, boosting the immune signal, or antagonists, blocking it. nih.gov

Table 3: Receptor Modulation by Naphthyridine Derivatives

Naphthyridine Derivative ClassTarget ReceptorActivity
1,5-Naphthyridine aminothiazole and pyrazole derivativesTGF-β type I receptor (ALK5)Antagonist (Inhibitor) nih.gov
Octahydrobenzo[h] nih.govresearchgate.netnaphthyridine derivativeRetinoid X Receptors (RXRs)Agonist (Detrimental activity) acs.org
Heterocyclic compounds (potentially including naphthyridines)Toll-like Receptors (TLRs) 7 and 8Agonist and Antagonist nih.gov

The interaction of naphthyridine derivatives with DNA has been investigated, particularly their ability to stabilize DNA structures and inhibit enzymes that interact with DNA.

A novel series of fluoroquinolones incorporating a 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govijpbs.netnaphthyridine-3-carboxylic acid scaffold has been synthesized and tested for their antibacterial properties. nih.gov The mechanism of action for these compounds is the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov One compound from this series was identified as a potent inhibitor of E. coli DNA gyrase, with docking studies confirming a strong interaction between the compound and the enzyme. nih.gov

The structural basis for the interaction of naphthyridine-based compounds with DNA is an area of active study. The planar nature of the naphthyridine ring system allows for intercalation between DNA base pairs, a common mechanism for DNA-stabilizing agents. While direct studies on the DNA stabilizing activity of "this compound" are not prevalent in the provided search results, the broader class of naphthyridines has been shown to interact with DNA. The charge-neutral backbone of peptide nucleic acids (PNAs), which are DNA mimics, allows for the formation of stable double helices with DNA, and this stability can be maintained even in organic solvents. nih.gov This highlights the potential for designing naphthyridine derivatives that can effectively interact with and stabilize DNA structures.

Table 4: DNA Interaction of Naphthyridine Derivatives

Naphthyridine Derivative ClassMechanism of ActionBiological Target/Effect
7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govijpbs.netnaphthyridine-3-carboxylic acid derivativesInhibition of DNA gyraseAntibacterial activity against Gram-positive and Gram-negative bacteria. nih.gov

Molecular Interaction Studies and Target Elucidation for Naphthyridine Ligands

Molecular Docking and Scoring Approaches for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Chloro-2-methyl-1,7-naphthyridine, this technique would be used to predict its binding mode within the active site of a potential protein target. The process involves placing the ligand (this compound) into the binding site of a macromolecular target (e.g., an enzyme or receptor) in various conformations and orientations.

Sophisticated algorithms then calculate the most likely binding pose based on a scoring function, which estimates the binding free energy. These scoring functions consider various intermolecular interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. A lower docking score typically indicates a more favorable and stable binding interaction. For this compound, molecular docking could identify key amino acid residues that are crucial for its binding and biological activity.

Interactive Data Table: Example of Molecular Docking Results This table illustrates the type of data generated from a molecular docking study. The values presented are hypothetical for this compound, as specific research data is not publicly available.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Lys72, Glu91Hydrogen Bond
Val57, Leu173Hydrophobic
Topoisomerase II-9.2Asp551, Arg487Electrostatic, H-Bond
Ile88, Pro553Hydrophobic
Estrogen Receptor-7.9Arg394, Glu353Hydrogen Bond
Leu387, Met421Hydrophobic

Computational Analysis of Protein-Ligand Binding Affinity and Specificity

Following initial docking studies, more rigorous computational methods are employed to analyze the binding affinity and specificity of this compound. Techniques like Molecular Dynamics (MD) simulations and free energy calculations (e.g., MM/PBSA or MM/GBSA) provide a more dynamic and quantitative picture of the interaction.

MD simulations model the movement of every atom in the protein-ligand complex over time, offering insights into the stability of the binding pose predicted by docking. These simulations can reveal how the protein structure might change to accommodate the ligand and the role of water molecules in the binding interface. Free energy calculations provide a more accurate estimation of the binding affinity (e.g., ΔG_bind), which can be compared with experimental data. This analysis helps in understanding why this compound might bind strongly and selectively to its intended target over other proteins, which is a critical factor for minimizing off-target effects.

Experimental Strategies for Identification of Specific Biological Targets

While computational methods are predictive, experimental validation is essential to identify the specific biological targets of a compound like this compound. Several advanced techniques are used for this purpose:

Affinity Chromatography: The compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using mass spectrometry.

Chemical Proteomics: This involves using a tagged or modified version of the compound to "fish" for its binding partners directly within a complex biological sample. Techniques like affinity-based protein profiling (ABPP) fall under this category.

Genetic Approaches: High-throughput screening using techniques like RNA interference (RNAi) or CRISPR-Cas9 can identify genes (and by extension, proteins) that, when silenced or knocked out, confer resistance or sensitivity to the compound. This can point toward the compound's target or pathway. For related naphthyridine compounds, genome-wide RNAi screening has been successfully used to identify putative transporters associated with drug resistance, thereby helping to elucidate the mechanism of action. researchgate.net

Elucidation of Mechanistic Insights at the Molecular Level

The final step is to understand the precise molecular mechanism through which this compound exerts its biological effect after binding to its validated target. This involves a combination of biophysical, biochemical, and structural biology techniques.

Biophysical Assays: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can directly measure the binding affinity (K_d) and the kinetics (on-rate and off-rate) of the ligand-target interaction.

Enzyme Inhibition Assays: If the target is an enzyme, biochemical assays are performed to determine how the compound affects its activity, for instance, by measuring the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC50).

X-ray Crystallography or Cryo-EM: These structural biology techniques can provide a high-resolution, three-dimensional structure of the this compound molecule bound to its protein target. This atomic-level detail confirms the binding mode predicted by docking and reveals the precise network of interactions that anchor the ligand in the active site, offering definitive mechanistic insight. For some related naphthyridine series, research has shown that their mechanism of action involves the chelation of divalent transition metals like Zn²⁺ and Fe²⁺, leading to the depletion of these essential cations. researchgate.net

Through the systematic application of these computational and experimental strategies, a comprehensive understanding of the molecular interactions and biological targets of this compound can be achieved.

Advanced Analytical Methodologies for Research Purity and Quantitative Analysis

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools for assessing the purity of 8-Chloro-2-methyl-1,7-naphthyridine and for separating it from starting materials, byproducts, and other derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most powerful and commonly utilized techniques in this context.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive naphthyridine derivatives. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. In the analysis of naphthyridine compounds, reversed-phase HPLC is frequently employed.

For instance, in studies involving related naphthyridine derivatives, mass-directed preparative HPLC has been used to purify final products. nih.gov This technique couples the high-resolution separation of HPLC with mass spectrometry detection, allowing for the isolation of compounds based on their mass-to-charge ratio. While specific methods for this compound are not extensively published, typical conditions for related heterocyclic compounds would involve a C18 stationary phase with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks at a specific UV wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS offers excellent separation efficiency and definitive identification. In this technique, the sample is vaporized and separated in a capillary column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for confident identification of the compound and any impurities. The retention time from the gas chromatograph serves as an additional identifier.

The following table outlines typical parameters that could be adapted for the analysis of this compound and its derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Stationary Phase C18, C8Phenyl-methyl polysiloxane (e.g., HP-5MS)
Mobile Phase/Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium
Detector Diode Array Detector (DAD), Mass Spectrometer (MS)Mass Spectrometer (Quadrupole, Ion Trap)
Typical Application Purity determination, preparative purificationImpurity profiling, identification of volatile derivatives

Quantitative Analysis Methods for Research Samples

Accurate quantification of this compound in research samples is crucial for various applications, including reaction monitoring and the preparation of standard solutions. Spectrophotometric and chromatographic methods are the primary means of achieving this.

Spectrophotometric Analysis: UV-Vis spectrophotometry is a straightforward and accessible method for the quantitative analysis of compounds that possess a chromophore, such as the naphthyridine ring system. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify this compound, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Chromatographic Quantification: HPLC, coupled with a UV or DAD detector, is a highly accurate and precise method for quantification. The area under the chromatographic peak for this compound is directly proportional to its concentration. An external standard calibration is the most common approach, where a series of known concentration standards are injected to create a calibration curve of peak area versus concentration. This method has the advantage of separating the analyte of interest from potentially interfering species, leading to more reliable quantitative results compared to spectrophotometry.

Advanced Structural Elucidation Techniques for Novel Synthetic Intermediates and Derivatives

The synthesis of novel derivatives of this compound necessitates the use of advanced spectroscopic techniques to unequivocally confirm their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. For a derivative of this compound, ¹H NMR would reveal the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration values, which together help to piece together the molecular framework. For example, the protons on the pyridine (B92270) rings and the methyl group would have characteristic chemical shifts. ekb.eg Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity between protons and carbons, providing definitive structural proof.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, often to within a few parts per million. This allows for the determination of the elemental composition of a novel derivative of this compound, which is a critical piece of data for its characterization. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the compound's structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For derivatives of this compound, IR spectra would show characteristic absorption bands for C-H, C=C, and C=N bonds within the aromatic naphthyridine core. The presence or absence of specific bands can confirm the success of a chemical transformation, such as the introduction of a new functional group. ekb.eg

The combination of these techniques provides a comprehensive characterization of novel compounds, ensuring their structural integrity.

TechniqueInformation ProvidedApplication to this compound Derivatives
¹H NMR Chemical environment and connectivity of protonsConfirms the arrangement of substituents on the naphthyridine ring.
¹³C NMR Carbon skeleton of the moleculeIdentifies all unique carbon atoms in the structure.
HRMS Exact molecular weight and elemental compositionConfirms the molecular formula of a new derivative.
IR Spectroscopy Presence of functional groupsVerifies the introduction or modification of functional groups.

Future Research Directions for 8 Chloro 2 Methyl 1,7 Naphthyridine

Development of Novel and Sustainable Synthetic Routes

While methods for the synthesis of various naphthyridine cores exist, future research should prioritize the development of more efficient, scalable, and environmentally benign routes to 8-Chloro-2-methyl-1,7-naphthyridine and its analogues. A key area for improvement is the adoption of green chemistry principles. For instance, the Friedländer reaction, a classical method for synthesizing naphthyridines, has been successfully adapted to use water as a solvent, significantly improving the environmental footprint of the synthesis. nih.govrsc.orgacs.org Future efforts could focus on optimizing a water-based Friedländer-type condensation for this specific 1,7-naphthyridine (B1217170) isomer.

Furthermore, exploring novel catalytic systems and reaction pathways is crucial. Modern cross-coupling reactions, such as desulfinative coupling, offer powerful alternatives to traditional methods like Suzuki-Miyaura reactions, especially for challenging heteroaromatic substrates. acs.org Developing such methods for the this compound scaffold could provide more versatile and robust routes for diversification. Patented methods for related structures, such as the synthesis of 8-chloro-1,7-naphthyridine-3-formaldehyde, suggest that multi-step sequences are often required, highlighting the need for more streamlined and convergent synthetic strategies. google.com

Table 1: Examples of Modern Synthetic Strategies for Naphthyridine Cores

Reaction Type Key Features Potential Advantage for this compound Reference
Friedländer Synthesis in Water Uses water as a solvent, often with a biocompatible catalyst like choline (B1196258) hydroxide (B78521) (ChOH). Reduces reliance on volatile organic solvents, leading to a greener process. nih.govacs.org
Desulfinative Cross-Coupling Uses sulfinates or sulfones as coupling partners in palladium-catalyzed reactions. Overcomes challenges with unreactive boronate coupling partners, expanding synthetic scope. acs.org
Vilsmeier-Haack Cyclization A one-pot method to produce chloro-formyl-naphthyridines. Potentially efficient route for creating functionalized precursors for further modification. ekb.eg

| Multi-component Reactions | Combines three or more reactants in a single step to build complex molecules. | Increases synthetic efficiency and allows for rapid library generation. | organic-chemistry.org |

Exploration of Undiscovered Biological Activities and Target Interactions

The broader family of naphthyridines exhibits a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov However, the full biological potential of this compound remains largely untapped. Future research should involve comprehensive screening of this compound and its derivatives against a wide array of biological targets.

Given that naphthyridine cores are known to interact with the ATP-binding pockets of kinases, a primary avenue of investigation should be its effect on various kinase families implicated in cancer and inflammatory diseases. smolecule.com For example, a naturally occurring 1,7-naphthyridine alkaloid has demonstrated anticancer effects by inhibiting the WNT signaling pathway, suggesting that derivatives of this compound could modulate similar fundamental cell signaling processes. nih.gov

Beyond cancer, there is significant potential in infectious diseases. Analogues of 1,8-naphthyridine (B1210474) have shown promising anti-mycobacterial activity by targeting enzymes like enoyl-ACP reductase (InhA). rsc.org Screening against Mycobacterium tuberculosis and other pathogenic bacteria and fungi could reveal novel antimicrobial leads. researchgate.net Furthermore, the antileishmanial activity of some 8-hydroxy-naphthyridines points to the potential for developing antiparasitic agents from this scaffold. nih.govacs.org

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery. For the this compound scaffold, integrating advanced computational methods can guide the rational design of new analogues with improved potency and selectivity. Molecular docking studies, which have been used to predict the binding of naphthyridine derivatives to kinase targets and microbial enzymes, can be employed to identify key interactions and propose structural modifications to enhance binding affinity. smolecule.comrsc.org

Future research can move beyond simple docking to utilize more sophisticated techniques. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing information about binding stability and conformational changes. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on experimental data from a library of analogues to predict the activity of new virtual compounds. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to predict the drug-likeness of designed molecules at an early stage, helping to prioritize synthetic efforts on compounds with a higher probability of success in later preclinical development. nih.gov

Design and Synthesis of Next-Generation Lead Compounds for Preclinical Research

With a versatile core scaffold like this compound, the strategic design and synthesis of next-generation compounds are critical. The chloro and methyl groups on the parent molecule serve as chemical handles for modification to explore structure-activity relationships (SAR).

Future work should focus on creating focused libraries of derivatives by modifying these positions. For example, the chlorine at the C8 position can be replaced with various amines, alcohols, or carbon-based substituents via nucleophilic aromatic substitution or cross-coupling reactions to probe interactions within a target's binding pocket. This approach has been successful in optimizing other naphthyridine series. nih.govmdpi.com The methyl group at C2 can be oxidized to an aldehyde or carboxylic acid, providing a gateway to a host of other derivatives through condensation or amidation reactions, respectively. nih.gov

A molecular hybridization strategy, which combines the naphthyridine core with other known pharmacophores, could lead to novel compounds with dual or enhanced activity. rsc.org For instance, linking the scaffold to moieties known to target specific proteins or cellular pathways could produce highly potent and selective agents. A key goal of this research will be to optimize not only for potency but also for pharmacokinetic properties, such as addressing potential metabolic liabilities like glucuronidation, which has been an issue for other hydroxylated naphthyridine series. nih.gov

Applications as Chemical Probes in Complex Biological Systems

Naphthyridine derivatives have demonstrated significant promise as fluorescent chemical probes for studying complex biological systems. mdpi.com Their rigid, planar structure often imparts favorable photophysical properties. Future research should explore the potential of this compound as a platform for developing novel probes.

By functionalizing the scaffold with specific recognition elements, it is possible to create chemosensors for detecting metal ions or small molecules. nih.gov For example, a 1,8-naphthyridine appended with a boronic acid group was developed as a fluorescent sensor for mercury and saccharides. nih.gov Similarly, derivatives of this compound could be designed to bind selectively to specific cations or anions, with a corresponding change in fluorescence as a readout.

Furthermore, the scaffold holds potential for bio-imaging. Certain dialkylamino-substituted 1,8-naphthyridines are highly fluorescent and can be used to stain cell nuclei and cytoplasm. mdpi.com Other derivatives have been engineered as label-free reporters for DNA detection by exploiting interactions with mismatched base pairs. nih.gov Synthesizing fluorescent analogues of this compound and studying their interactions with biomolecules could yield powerful tools for cell biology and diagnostics.

Investigation of Potential in Advanced Materials Research (e.g., Optics, Fluorescent Materials)

The inherent fluorescent properties of many naphthyridine compounds make them attractive candidates for applications in materials science. The investigation into the optical and electronic properties of this compound and its derivatives is a promising, yet underexplored, research avenue.

Future studies should systematically characterize the photophysical properties of new analogues, including their absorption and emission spectra, fluorescence quantum yields, and lifetimes. mdpi.com By strategically modifying the electronic nature of the substituents on the naphthyridine ring, it may be possible to tune the emission wavelength across the visible spectrum. This could lead to the development of novel fluorescent dyes for a variety of applications, from biological imaging to organic light-emitting diodes (OLEDs).

The ability of the naphthyridine core to participate in hydrogen bonding and π-π stacking could also be exploited to create self-assembling materials with interesting optical properties. Investigating how these molecules organize in the solid state or in solution could reveal new possibilities for creating functional materials for use in sensors, organic electronics, and photonics.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Chloro-2-methyl-1,7-naphthyridine, and how do reaction parameters influence yield?

  • Methodology : The synthesis can involve halogenation of a naphthyridine precursor. For example, 1,7-naphthyridine derivatives are often chlorinated using POCl₃ under reflux conditions . Methyl groups can be introduced via alkylation or through intermediates like 2-cyano-3-methylpyridine, followed by cyclization . Key parameters include catalyst choice (e.g., Pd/C for hydrogenation), temperature (80–120°C for POCl₃ reactions), and solvent selection (toluene for recrystallization) . Optimizing pressure (1–3 atm H₂) and catalyst loading (5–10% Pd/C) improves yield and purity .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodology : Store under inert gas (N₂ or Ar) at 2–8°C in airtight containers. Avoid exposure to light, moisture, and oxidizing agents, as chlorine substituents are susceptible to hydrolysis and photodegradation . Purity (>95%) should be verified via HPLC or NMR before use to prevent side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use 1^1H/13^13C NMR to confirm substituent positions (e.g., methyl at C2, chlorine at C8). Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 193.03 for C₉H₇ClN₂). X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the methyl group at C2 influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The methyl group induces steric hindrance, reducing reactivity at C2 but activating C8 for substitution. For example, in Suzuki couplings, bromine/chlorine at C8 reacts preferentially with boronic acids, while the methyl group stabilizes intermediates through hyperconjugation . Compare kinetics with non-methyl analogs (e.g., 8-Chloro-1,7-naphthyridine) to quantify steric effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity ). Variability often arises from impurities or stereochemical differences. Reproduce studies with rigorously purified samples and control for solvent effects (e.g., DMSO vs. aqueous buffers) . Meta-analyses of PubChem and ECHA datasets can identify outliers .

Q. How can regioselective functionalization be achieved in this compound for drug discovery?

  • Methodology : Use directing groups (e.g., amino at C5) to steer cross-coupling reactions to specific positions . Computational modeling (DFT) predicts electron-deficient sites (e.g., C4 in 1,7-naphthyridines) for electrophilic attacks . Experimentally, Pd-catalyzed C–H activation at C4/C6 is feasible with methyl-directed catalysts .

Q. What mechanistic insights explain the rearrangement of this compound under amine-rich conditions?

  • Methodology : The chlorine at C8 undergoes nucleophilic displacement with amines, triggering ring-opening and re-cyclization. For example, reaction with pyrrolidine yields 6,8-diamino derivatives via aza-Michael addition . Monitor intermediates using LC-MS and isotope labeling (15^{15}N) to track nitrogen migration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.